molecular formula C17H27N3O2 B1439453 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1159976-33-6

4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1439453
CAS RN: 1159976-33-6
M. Wt: 305.4 g/mol
InChI Key: JROBTSJMSGLWKV-UHFFFAOYSA-N
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Description

The compound “4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is also known as “4-Anilino-1-Boc-piperidine” or "tert-butyl 4-(phenylamino)piperidine-1-carboxylate" . It is a part of the substance group “Other substances” and its effect group is unassigned . The molecular formula of this compound is C16H24N2O2 and it has a molecular weight of 276.374 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 . The SMILES string of the compound is O=C(N1CCC(NC2=CC=CC=C2)CC1)OC(C)(C)C .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis Techniques

  • 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a compound that can be synthesized through various chemical reactions. A study by Magano et al. (2014) details a method involving palladium-catalyzed CH functionalization, which is a key technique in medicinal chemistry synthesis, particularly for creating enzyme inhibitors (Magano et al., 2014).

Medicinal Chemistry and Analgesics

  • Van Daele et al. (1976) conducted research on the synthesis of 4-arylamino-4-piperdinecarboxylic acids, which are crucial starting materials for creating various esters, ethers, and ketones. This research is significant in the context of producing potent analgesics, indicating the compound's relevance in pharmaceutical development (Van Daele et al., 1976).

Novel Heterocyclic Compounds

  • Matulevičiūtė et al. (2021) explored the development of novel heterocyclic amino acids, including tert-butyl ester forms, for use as achiral and chiral building blocks in various chemical syntheses. This research highlights the versatility of such compounds in creating structurally diverse molecules (Matulevičiūtė et al., 2021).

Activation and Ion Channel Modulation

  • A study by Hougaard et al. (2009) identified a compound closely related to 4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester as a selective activator of human small-conductance Ca2+-activated K+ channels. This discovery is crucial for understanding the compound's potential in modulating ion channels, which has implications in therapeutic applications (Hougaard et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H302 . The precautionary statements are P264, P270, P301 + P312, and P501 . The storage class code is 11 - Combustible Solids . The WGK is 3 .

Future Directions

This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . Given the opioid crisis in North America, there is a need for careful regulation and control of such precursors . The UNODC provides analytical information on NPS and assistance in the areas of quality assurance, provision of manuals and guidelines, field detection, and training .

properties

IUPAC Name

tert-butyl 4-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROBTSJMSGLWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670759
Record name tert-Butyl 4-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159976-33-6
Record name 1,1-Dimethylethyl 4-[[(4-aminophenyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159976-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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